Evocarpine

Structure

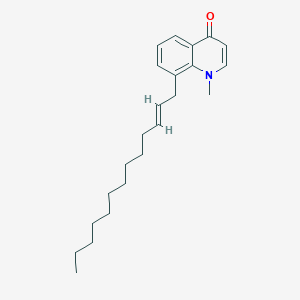

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYWIVOYBPLQU-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-38-3 | |

| Record name | Evocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Beschreibung

This compound is a natural product found in Tetradium ruticarpum with data available.

Monoamine Oxidase Type B Mao B Inhibition

Evocarpine, a quinolone alkaloid isolated from Evodiae Fructus, has been investigated for its inhibitory effects on monoamine oxidase (MAO) enzymes. Research indicates that this compound demonstrates more potent inhibitory activity against MAO-B compared to MAO-A. mdpi.com

Studies on quinolone alkaloids from Evodiae Fructus, including this compound (identified as compound 4 in one study), have shown that these isolates exhibit more potent inhibitory effects against MAO-B when compared to MAO-A. mdpi.com One study reported an IC50 value of 0.497 µM for MAO-B inhibition in relation to this compound. wikipedia.org However, the phrasing in the source links this value to a list including this compound and another compound, making the sole attribution of this specific IC50 value to this compound not definitively clear from this snippet alone. wikipedia.org

Among the quinolone alkaloids isolated from Evodiae Fructus, another compound, identified as compound 5 (1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone), was found to be the most selective MAO-B inhibitor and demonstrated a competitive mode of inhibition based on kinetic analyses. mdpi.com While this highlights the MAO-B inhibitory potential within this class of compounds from Evodiae Fructus, it also suggests varying degrees of potency and selectivity among the related alkaloids.

The inhibition of MAO-B is a significant pharmacological target for several neurological disorders, including Parkinson's disease, as it is involved in the metabolism of neurotransmitters like dopamine (B1211576). hznu.edu.cnwikipedia.org Compounds that selectively inhibit MAO-B can increase the levels of dopamine in the brain. hznu.edu.cn

Research Findings on this compound and Related Quinolone Alkaloids from Evodiae Fructus

| Compound Name | Source | MAO-B Inhibition | MAO-A Inhibition | IC50 (MAO-B) (µM) | Notes |

| This compound (Compound 4) | Evodiae Fructus | More potent | Less potent | 0.497 (?) | Shows more potent inhibition against MAO-B than MAO-A. mdpi.com IC50 value linked in source, but attribution solely to this compound is ambiguous. wikipedia.org |

| 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone (Compound 5) | Evodiae Fructus | Most selective | - | - | Most selective MAO-B inhibitor among isolates; competitive inhibition. mdpi.com |

| Other Isolated Quinolone Alkaloids | Evodiae Fructus | More potent | Less potent | - | All isolates showed more potent inhibition against MAO-B than MAO-A. mdpi.com |

Note: The IC50 value for this compound is presented with a question mark due to the ambiguous phrasing in the source snippet linking it to multiple compounds. wikipedia.org

Isolation and Purification Methodologies for Evocarpine

Extraction Techniques from Natural Sources

Extraction is the initial and fundamental step in separating Evocarpine from plant material. This process aims to selectively dissolve the desired compounds while leaving behind unwanted matrix components. The choice of solvent is crucial, as it dictates the efficiency and selectivity of the extraction. Alkaloids, including this compound, are organic compounds typically containing at least one nitrogen atom, and their solubility and partition coefficients can be significantly altered by changes in pH chem960.comuni.lu.

Solvent extraction is a widely adopted method for isolating bioactive compounds from plant sources nih.gov. Various organic solvents are employed based on the polarity and chemical properties of the target alkaloids. For this compound, which is a quinolone alkaloid, specific solvents have been identified as effective.

Commonly used solvents in the extraction of this compound and other quinolone alkaloids from Evodia rutaecarpa include petroleum ether, n-hexane, ethyl acetate, methanol (B129727), chloroform, dichloromethane, acetone, and dimethyl sulfoxide (B87167) (DMSO) mdpi.comresearchgate.net. Petroleum ether extract has been noted as a starting material for subsequent purification steps mdpi.com. In some instances, a crude extract for chromatographic separation has been prepared using a mixture such as n-hexane-ethyl acetate-methanol-water . Chloroform is often favored for alkaloid extraction due to its slightly acidic nature, which aids in dissolving these compounds acs.org.

Optimizing extraction parameters is paramount to maximizing the yield and efficiency of this compound recovery from natural sources. Key parameters typically include the type and concentration of the solvent, the liquid-to-solid ratio, extraction temperature, and extraction time nih.govprobes-drugs.orguni.luresearchgate.net.

For alkaloids, temperature plays a significant role, with increased temperatures generally enhancing extraction efficiency up to a certain point researchgate.net. The extraction time is also a critical factor, as it must be sufficient to allow for the establishment of equilibrium in the distribution of alkaloids between the solid plant material and the solvent researchgate.net. Similarly, the liquid-to-solid ratio directly influences the efficiency of alkaloid extraction probes-drugs.org. For instance, studies on the extraction of bioactive compounds from plant materials indicate that factors like ethanol (B145695) concentration and prolonged extraction times can be necessary for optimal yields of certain compounds, while temperature requires careful optimization uni.lu.

Solvent Extraction Methods (e.g., Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)

Chromatographic Purification Strategies

Following the initial extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving the desired purity. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity and affinity for stationary and mobile phases.

High-Speed Counter-current Chromatography (HSCCC), also referred to as High-Performance Counter-current Chromatography (HPCCC), is a powerful liquid-liquid chromatographic technique widely applied for the large-scale separation and purification of natural products, including quinolone alkaloids like this compound mdpi.comnih.govamazonaws.comctdbase.org. This technique eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption and sample loss, which are common issues in traditional column chromatography.

Several solvent systems have been successfully developed for the HSCCC separation of this compound from Evodia rutaecarpa extracts. A common biphasic solvent system consists of n-hexane-ethyl acetate-methanol-water . For example, a system with a ratio of 5:5:7:5 (v/v) was effectively used to isolate this compound, achieving a purity of 96.9% from a crude extract . Another study utilized n-hexane-methanol-water-acetic acid systems (e.g., 2:1:1:0.2, v/v and 5:4:2:0.1, v/v) to purify this compound, yielding a substantial quantity from the crude extract amazonaws.com.

Typical operational parameters for HSCCC separation of this compound include a temperature of 35 °C, a flow rate of 2 mL/min, and a rotation speed of 855 r/min mdpi.comnih.gov. These optimized conditions have enabled the isolation of this compound with purities reported to be as high as 95.2% and 96.9% mdpi.comnih.gov. HSCCC is recognized for its simplicity, efficiency, and potential for preparing reference substances mdpi.comnih.gov.

Table 1: Representative HSCCC Separation Parameters and Results for this compound

| Source Material | Solvent System (v/v) | Stationary Phase | Mobile Phase | Temperature (°C) | Flow Rate (mL/min) | Rotation Speed (r/min) | This compound Purity (%) | This compound Yield (mg) | Initial Crude Extract (mg) | Reference |

| Evodia rutaecarpa | n-hexane-ethyl acetate-methanol-water (5:5:7:5) | Upper Phase | Lower Phase | Not specified | Not specified | Not specified | 96.9 | 21 | 180 | |

| Evodia rutaecarpa | n-hexane-methanol-water-acetic acid (2:1:1:0.2) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 333.27 | 1300 | amazonaws.com |

| Evodia rutaecarpa | Not specified (Petroleum ether extract as start) | Upper Phase | Lower Phase | 35 | 2 | 855 | 95.2 | Not specified | Not specified | mdpi.comnih.gov |

Preparative High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of individual compounds from complex mixtures, particularly for isolating substantial quantities of a specific component chem960.comuni-goettingen.denih.gov. Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed for the isolation and collection of purified target compounds chem960.comuni-goettingen.de.

A preparative HPLC system typically comprises a pump for mobile phase delivery, an injector for sample introduction, a column for separation, a detector to monitor elution, and a fraction collector to collect the separated compounds chem960.com. The effectiveness of preparative HPLC hinges on careful method development, including the selection of the stationary phase and the optimization of the mobile phase composition, which significantly influence selectivity, resolution, and ultimately, purity nih.gov. Common strong solvents used in reversed-phase HPLC, a prevalent mode for natural product purification, include methanol and acetonitrile (B52724) nih.gov. While specific detailed findings for this compound's preparative HPLC purification were not extensively detailed in the provided search results, HPLC is routinely employed to assess the purity of fractions obtained from other purification methods, such as HSCCC ctdbase.org.

Beyond HSCCC and preparative HPLC, other chromatographic techniques play complementary roles in the isolation, monitoring, and identification of this compound and related compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for preliminary separation and identification of alkaloids based on their differential retention behavior on a stationary phase fluoroprobe.com. It is often employed as a screening tool or for monitoring the progress of extraction and purification steps. TLC can handle "dirty" extracts without significant interference, provided the compounds of interest are adequately separated fluoroprobe.com. It can also be combined with other techniques, such as GC-MS, for the identification of active compounds nih.govchem960.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry fluoroprobe.com. For alkaloids, GC-MS is instrumental in identifying various compounds present in extracts nih.gov. The specificity of detection in GC is greatly enhanced by its coupling with MS fluoroprobe.com. When using GC, the solvent for sample injection must be volatile fluoroprobe.com. GC-MS has been used for confirmatory analysis after TLC separation to identify isolated compounds chem960.com.

Biosynthesis and Chemical Synthesis of Evocarpine

Total and Semi-Synthesis Strategies for Evocarpine

Wittig Reaction in this compound Synthesis

The Wittig reaction is a fundamental chemical transformation used to synthesize alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). researchgate.netmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is valuable in organic synthesis, particularly in the total synthesis of natural products, due to its predictable formation of alkenes. researchgate.netnih.govresearchgate.net While the Wittig reaction generally yields alkenes, controlling the stereochemistry, specifically achieving Z-selectivity from ketones, can present challenges. researchgate.net The stereochemical outcome is influenced by factors such as the substituents on the carbonyl compound, the reactivity of the phosphorus ylide, reaction conditions, and ionic additives. researchgate.net

In the context of quinoline (B57606) alkaloid synthesis, including potential routes to compounds like this compound or its structural components, the Wittig reaction has been employed to introduce alkene functionalities. For instance, the Wittig condensation involving methylcarbonylmethylenephosphorane and corresponding aldehydes has been used to prepare α,β-unsaturated methyl ketones, which serve as intermediates in the synthesis of N-substituted 2-[(1E)-alkenyl]-4(1H)-quinolone derivatives. researchgate.net Although direct application of the Wittig reaction specifically for constructing the final alkene in this compound is not explicitly detailed in the provided snippets, the reaction's utility in creating alkene-containing intermediates relevant to quinoline alkaloid structures suggests its potential applicability in certain synthetic strategies for this compound or its analogues.

Use of N-methylisatoic Acid Anhydride (B1165640) in Synthesis

N-Methylisatoic anhydride (PubChem CID: 25160) is a key intermediate in the synthesis of various quinoline alkaloids, including this compound. google.comambeed.comchemimpex.com It is described as a derivative of isatoic anhydride with a methyl group at the nitrogen position. N-Methylisatoic anhydride can be synthesized from o-chlorobenzoic acid and methylamine, followed by cyclization with triphosgene. google.com

In the synthesis of this compound, N-methylisatoic anhydride is reacted with the lithium enolates of methyl ketones. researchgate.netresearchgate.net This reaction provides 2-alkyl-4-quinolone alkaloids in a single step. researchgate.netresearchgate.net Specifically, the reaction of N-methylisatoic anhydride with the lithium enolate of 2-pentadecanone (B165419) has been reported to directly yield dihydrothis compound (B119218). researchgate.net Furthermore, the reaction of N-methylisatoic anhydride with the enolates of methyl ketones has been shown to give quinolin-4-ones. This highlights the crucial role of N-methylisatoic anhydride as a building block for constructing the quinolone core of this compound and related alkaloids.

Stereochemical Considerations in Synthetic Routes

Stereochemistry is an important aspect in the synthesis of natural products like this compound, which can exist as different stereoisomers. The demonstration that this compound is identical to a specific isomer (the α-isomer) established its stereochemistry for the first time.

Synthetic routes to this compound and its analogues must consider controlling the stereochemical outcome, particularly concerning the double bond in the alkyl side chain and any potential chiral centers. For instance, a synthetic method using N-methylisatoic anhydride and lithium enolates of methyl ketones was employed to synthesize both double bond isomers of 1-methyl-2-(8-tridecenyl)-4(1H)-quinolinone, thereby confirming that this compound possesses the Z-olefin stereochemistry. researchgate.net While the provided information doesn't detail complex stereochemical control strategies like asymmetric synthesis for this compound itself, the focus on establishing and confirming the Z-stereochemistry of the double bond in synthetic studies indicates the importance of this aspect in achieving the correct structure of the natural product. researchgate.net In the synthesis of other alkaloid analogues, the stereochemistry obtained for a side chain can arise spontaneously during the synthesis. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is a common practice in medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved properties. scielo.br this compound is a 2-alkylquinolone alkaloid, and the synthesis of various 2-alkylquinolone derivatives has been reported, often utilizing key intermediates and reactions relevant to this compound synthesis. nih.govresearchgate.netnih.gov

For example, a series of N-substituted 2-[(1E)-alkenyl]-4(1H)-quinolone derivatives have been synthesized using reactions involving unsaturated methyl ketones and N-substituted isatoic anhydrides. researchgate.netnih.gov These studies often involve modifying the alkyl chain length and the substituent on the nitrogen atom of the quinolone core. researchgate.netnih.gov Research into this compound analogues has shown that compounds with chain lengths of 11-13 carbons at position-2 can exhibit potent inhibitory effects against certain mycobacteria. researchgate.netnih.gov This demonstrates that structural modifications to the this compound scaffold can lead to derivatives with altered biological activities. The synthesis of other alkaloid analogues, such as those based on rutaecarpine (B1680285) (another alkaloid found in Evodia rutaecarpa), also involves structural modifications to the core scaffold. researchgate.netresearchgate.net

Pharmacological and Biological Activities of Evocarpine

Antimycobacterial Activity of Evocarpine

This compound has shown promising activity against various mycobacterial species, including both slow-growing Mycobacterium tuberculosis and several fast-growing mycobacteria. ontosight.aibiorbyt.comnih.govlabsolu.cachemfaces.comtargetmol.comresearchgate.netnih.govmolnova.cn

Activity against Mycobacterium tuberculosis (including MDR strains)

This compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) clinical isolates. ontosight.ainih.govlabsolu.cachemfaces.comtargetmol.commolnova.cnresearchgate.netnih.govresearchgate.net Studies have evaluated its efficacy against different strains of M. tuberculosis. chemfaces.comtargetmol.comresearchgate.netnih.govresearchgate.net

Activity against Fast-Growing Mycobacteria (e.g., Mycobacterium smegmatis, M. fortuitum, M. phlei)

This compound has displayed superior activity against fast-growing mycobacterial strains such as Mycobacterium fortuitum, M. smegmatis, and M. phlei compared to standard drugs like ethambutol (B1671381) and isoniazid (B1672263). nih.govnih.govnih.gov For instance, this compound showed a higher antimycobacterial activity (MIC = 2 mg/l) than isoniazid (MIC = 4 mg/l) against M. smegmatis ATCC 14468. oup.com

Research findings on the activity of this compound against fast-growing mycobacteria are summarized in the table below:

| Mycobacterial Strain | MIC (mg/L) | Reference |

| Mycobacterium smegmatis | 2 | oup.com |

| Mycobacterium fortuitum | Superior activity compared to standard drugs | nih.govnih.govnih.gov |

| Mycobacterium phlei | Superior activity compared to standard drugs | nih.govnih.gov |

Mechanism of Antimycobacterial Action (e.g., DNA gyrase, Topoisomerase IV inhibition, MurE ligase inhibition)

One potential mechanism of action for this compound's antimycobacterial activity is the inhibition of ATP-dependent MurE ligase in M. tuberculosis. researchgate.netdndi.orgresearchgate.netoup.com MurE ligase is an enzyme crucial for the biosynthesis of peptidoglycan, a principal component of the bacterial cell wall. researchgate.netresearchgate.net Inhibition of this enzyme disrupts the cell wall synthesis machinery. researchgate.net Studies involving molecular docking have suggested that the uracil (B121893) recognition site of M. tuberculosis MurE is a probable binding site for quinolones like this compound. dndi.orgoup.com While inhibition of MurE ligase has been indicated, further studies are required to fully elucidate the mechanism. researchgate.netresearchgate.net

Interaction with Other Alkaloids (e.g., Evodiamine (B1670323), Rutaecarpine) and Antagonistic Effects

Studies have investigated the interaction of this compound with other alkaloids found in Evodia species, specifically the indoloquinazoline alkaloids evodiamine and rutaecarpine (B1680285), concerning their antimycobacterial activity. chemfaces.comtargetmol.comresearchgate.netnih.govresearchgate.netoup.com These studies have revealed marked antagonistic effects of evodiamine and rutaecarpine on the antimycobacterial activity of this compound. chemfaces.comtargetmol.comresearchgate.netnih.govresearchgate.netoup.com Fractional inhibitory concentration (FICI) values between 5 and 9 indicated this antagonism. chemfaces.comresearchgate.netnih.govresearchgate.netoup.com Interaction energy calculations suggest the possibility of complex formation in solution between this compound and these indoloquinazoline alkaloids, which may contribute to the attenuation of this compound's antimycobacterial effect. chemfaces.comresearchgate.netnih.govresearchgate.netoup.com This highlights a significant example of antagonism between compounds present in the same plant extract. researchgate.netnih.govoup.com

Data on the antagonistic effects are presented below:

| Alkaloid Combination | Effect on this compound's Antimycobacterial Activity | FICI Values | Reference |

| This compound + Evodiamine | Marked antagonistic effect | 5-9 | chemfaces.comresearchgate.netnih.govresearchgate.netoup.com |

| This compound + Rutaecarpine | Marked antagonistic effect | 5-9 | chemfaces.comresearchgate.netnih.govresearchgate.netoup.com |

Structure-Activity Relationships (SAR) in Antimycobacterial Activity

Research into the structure-activity relationships of this compound and its analogues has provided insights into the structural features important for antimycobacterial activity. This compound, with its thirteen-carbon chain and a single unsaturation at the substituent at position 2 of the quinolinone backbone, has been identified as a hit compound with potent activity against fast-growing mycobacteria. nih.govnih.govnih.gov Studies involving synthetic analogues have explored modifications to the aliphatic side chain at the 2-position, varying chain lengths and degrees of unsaturation. nih.govnih.gov These investigations suggest that the aliphatic side chain at position 2 is a key structural feature for inhibiting mycobacterial growth. nih.gov Compounds with chain lengths of 11-13 carbons at position 2 have displayed potent inhibitory effects. nih.govnih.gov Either reducing the length of the alkyl chain or introducing a second unsaturation can diminish the activity. nih.gov

Vasorelaxant Effects of this compound

This compound demonstrates vasorelaxant effects. ontosight.aibiorbyt.comchemfaces.comtargetmol.commedchemexpress.comresearchgate.net Studies using isolated rat thoracic aorta have shown that this compound significantly inhibits contractions induced by high concentrations of K+ in a concentration-dependent manner. chemfaces.commedchemexpress.commedchemexpress.com It also inhibits contractions induced by external Ca2+ in depolarized muscle. chemfaces.com The relaxant effect of this compound appears to be related to the inhibition of Ca2+ influx through voltage-dependent calcium channels. biorbyt.comchemfaces.commedchemexpress.commedchemexpress.com This effect is antagonized by Bay K8644, a calcium channel activator. chemfaces.com Furthermore, this compound has been shown to significantly inhibit the increase of 45Ca2+-influx induced by K+. chemfaces.com

Data on the vasorelaxant effects are presented below:

| Preparation | Stimulus | Effect of this compound | IC50 (if available) | Mechanism | Reference |

| Isolated rat thoracic aorta | 60 mM K+ | Significant inhibition of contraction (concentration-dependent) | 9.8 µM | Inhibition of Ca2+ influx through voltage-dependent calcium channels | chemfaces.commedchemexpress.commedchemexpress.com |

| Isolated rat thoracic aorta | External Ca2+ | Inhibition of contraction | 10-100 µM | Inhibition of Ca2+ influx through voltage-dependent calcium channels | chemfaces.com |

Inhibition of Ca2+ Influx through Voltage-Dependent Calcium Channels

Research indicates that this compound inhibits the influx of Ca2+ through voltage-dependent calcium channels. chemfaces.comnih.govtargetmol.commedchemexpress.com Studies on isolated rat thoracic aorta have shown that this compound significantly inhibits contractions induced by high concentrations of K+ (60 mM), which cause depolarization and opening of voltage-dependent calcium channels. chemfaces.comnih.gov The increase in 45Ca2+-influx induced by 60 mM K+ was also significantly inhibited by this compound. chemfaces.comnih.govresearchgate.net These findings suggest that this compound acts as a calcium channel blocker. chemfaces.comnih.gov

Effects on Isolated Aortic Strips

In isolated rat thoracic aorta, cumulative application of this compound (1-100 μM) inhibits sustained contractions induced by 60 mM K+ in a concentration-dependent manner. medchemexpress.commedchemexpress.com The concentration of this compound required to produce 50% inhibition (IC50) of the contraction induced by 60 mM K+ was reported to be 9.8 μM. chemfaces.comnih.gov this compound also inhibited contractions induced by external Ca2+ in depolarized muscle preparations at concentrations ranging from 10 to 100 μM. chemfaces.comnih.gov

However, in isolated rabbit thoracic aorta, 100 μM this compound had no effect on contractions induced by norepinephrine (B1679862) in a normal medium. chemfaces.comnih.govresearchgate.net It also did not affect the phasic contraction in a Ca2+-free medium or the transient relaxation induced by activation of the Na+ pump. chemfaces.comnih.govresearchgate.net These results suggest a specificity of this compound's action towards voltage-dependent calcium channels rather than receptor-operated calcium channels or other mechanisms involved in smooth muscle contraction.

Here is a summary of this compound's effects on isolated aortic strips:

| Tissue Source | Stimulus | This compound Concentration | Effect |

| Rat thoracic aorta | 60 mM K+ | 1-100 μM | Inhibits sustained contraction (concentration-dependent) medchemexpress.commedchemexpress.com |

| Rat thoracic aorta | 60 mM K+ | 9.8 μM (IC50) | 50% inhibition of contraction chemfaces.comnih.gov |

| Rat thoracic aorta | External Ca2+ | 10-100 μM | Inhibits contraction chemfaces.comnih.gov |

| Rabbit thoracic aorta | Norepinephrine | 100 μM | No effect on contraction chemfaces.comnih.govresearchgate.net |

| Rabbit thoracic aorta | Ca2+-free medium | 100 μM | No effect on phasic contraction chemfaces.comnih.govresearchgate.net |

| Rabbit thoracic aorta | Na+ pump activation | 100 μM | No effect on transient relaxation chemfaces.comnih.govresearchgate.net |

Antagonism by Calcium Channel Agonists (e.g., Bay K8644)

The relaxant effect of this compound has been shown to be antagonized by calcium channel agonists such as Bay K8644. chemfaces.comnih.govresearchgate.net Bay K8644 is known to function as an L-type calcium channel activator. wikipedia.org This antagonism further supports the mechanism of action of this compound as an inhibitor of voltage-dependent calcium channels. chemfaces.comnih.gov

Lack of Effect on Cyclic AMP or Cyclic GMP Content

Studies investigating the vasorelaxant effects of this compound have reported that it does not alter the content of cyclic AMP (cAMP) or cyclic GMP (cGMP) in isolated aortic tissues. chemfaces.comnih.govresearchgate.net This suggests that the vasorelaxant mechanism of this compound does not involve the modulation of these common second messengers. cAMP and cGMP are typically involved in signaling pathways that regulate smooth muscle tone through different mechanisms, often involving protein kinases like PKA and PKG, respectively. mdpi.commdpi.comnih.govmdpi.com

Anticancer and Cytotoxic Properties of this compound

This compound has been reported to possess anticancer and cytotoxic properties. ontosight.ai

Induction of Apoptotic Cell Death (e.g., in HL-60 cells)

This compound has been found to induce apoptotic cell death in promyelocytic leukemia HL-60 cells. medchemexpress.commedchemexpress.comnih.gov This induction occurs in a dose- and time-dependent manner. medchemexpress.commedchemexpress.comnih.gov Apoptosis is a programmed cell death process characterized by specific morphological and biochemical changes, including cell shrinkage, nuclear fragmentation, and DNA cleavage. nih.govplos.org

Modulation by Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA)

The induction of apoptosis by this compound in HL-60 cells can be modulated by cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA). medchemexpress.comnih.gov Treatment of HL-60 cells with dibutyryl-cyclic adenosine monophosphate, a membrane-permeable analog of cAMP, has been shown to markedly inhibit this compound-induced apoptosis. nih.gov

Further research suggests that the protective effect of cAMP is mediated through the activation of PKA. nih.gov Pretreatment of HL-60 cells with KT5720, an inhibitor of cAMP-dependent protein kinase A, abrogated the protective effects of cAMP analogues and forskolin (B1673556) (an adenylyl cyclase activator that increases intracellular cAMP levels) on this compound-induced apoptosis. nih.gov These findings indicate that the cAMP-dependent activation of PKA plays a crucial role in protecting HL-60 cells from this compound-induced apoptotic cell death. nih.gov cAMP is a key second messenger that activates PKA, which then phosphorylates various target proteins to mediate cellular responses. mdpi.commdpi.comnih.govwikipedia.org

Cytotoxic Activity in Human Cell Lines (e.g., MRC-5)

Studies evaluating the cytotoxic potential of this compound and its analogues have included testing on human cell lines. This compound analogues have demonstrated weak to moderate cytotoxic activity in a human diploid embryonic lung cell line, MRC-5. wikipedia.orgmdpi.com

Activity against Specific Cancer Cell Lines

This compound has been shown to exhibit cytotoxic effects against certain cancer cell lines. nih.gov Specifically, this compound was found to induce apoptotic cell death in human promyelocytic leukaemia HL-60 cells in a dose- and time-dependent manner. nih.gov Other quinolone alkaloids isolated from Evodia rutaecarpa have also shown cytotoxic activities against various human tumor cell lines, including HepG-2, Hela, BEL7402, and BEL7403, with moderate activity nih.gov. One new quinolone alkaloid demonstrated moderate cytotoxicity against Lovo, MDA-MB-231, and HeLa cells nih.gov.

Anti-inflammatory Activities of this compound

Research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production. nih.gov However, some sources indicate that credible evidence for the analgesic and anti-inflammatory effects of this compound is still lacking. hznu.edu.cnamazonaws.com

Inhibition of Pro-inflammatory Cytokine Production

While research suggests a potential role in inhibiting pro-inflammatory cytokines nih.gov, some studies note the absence of credible evidence supporting the anti-inflammatory effects of this compound hznu.edu.cnamazonaws.com.

General Antimicrobial Activity of this compound

This compound has demonstrated significant antibacterial activity against various pathogens. hznu.edu.cnamazonaws.com Its antimicrobial spectrum includes activity against Mycobacterium tuberculosis, Helicobacter pylori, and methicillin-resistant Staphylococcus aureus (MRSA). hznu.edu.cnamazonaws.com this compound has also been reported as a broad-spectrum bactericidal agent against Pseudomonas aeruginosa and the yeast Candida albicans. amazonaws.com Compared to isoniazid, this compound exhibited higher antibacterial activity against M. tuberculosis infection. nih.gov

Activity against Helicobacter pylori

This compound shows potent activity against Helicobacter pylori. hznu.edu.cnamazonaws.comchem960.comsci-hub.se Studies have determined the minimum inhibitory concentration (MIC) values for this compound and other quinolone alkaloids from Evodia rutaecarpa against H. pylori to be in the range of 10-20 µg/ml. chem960.comsci-hub.se However, at a concentration of 300 µg/ml, these compounds showed no effect on Helicobacter pylori urease activity. chem960.comsci-hub.se

Table 1: Activity of this compound and Related Quinolone Alkaloids against Helicobacter pylori

| Compound | MIC Against H. pylori (µg/ml) | Effect on Urease Activity (300 µg/ml) |

| This compound | 10-20 | No effect |

| 1-methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone | 10-20 | No effect |

| 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone | 10-20 | No effect |

| 1-methyl-2-undecyl-4(1H)-quinolone | 10-20 | No effect |

| Dihydrothis compound (B119218) | 10-20 | No effect |

| 1-methyl-2-pentadecyl-4(1H)-quinolone | 10-20 | No effect |

Activity against Staphylococcus aureus (including MRSA)

This compound has demonstrated marked activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). amazonaws.comnih.govacs.orgchem960.com Among several quinolone alkaloids isolated from Fructus Euodiae, this compound, with its 13-carbon alkenyl chain, exhibited the best activity against MRSA. nih.govchem960.com Minimum inhibitory concentration (MIC) values for this compound against MRSA have been reported around 8 µg/mL. amazonaws.com This activity was found to be equivalent to or lower than that of control antibiotics such as oxacillin, erythromycin, and tetracycline, which had MIC values of ≥128 µg/mL against the tested MRSA strains. nih.gov

Table 2: Activity of this compound Against MRSA Compared to Control Antibiotics

| Compound | MIC Against MRSA (µg/mL) |

| This compound | 8 |

| Oxacillin | ≥128 |

| Erythromycin | ≥128 |

| Tetracycline | ≥128 |

Activity against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its ability to rapidly acquire antibiotic resistance, posing a major challenge in clinical settings nih.govmdpi.com. This compound has been reported to exhibit activity against Pseudomonas aeruginosa researchgate.net. It is described as a broad-spectrum bactericidal agent against various bacteria, including P. aeruginosa researchgate.net.

Activity against Candida albicans

Candida albicans is a major opportunistic fungal pathogen responsible for a range of infections in humans nih.govfrontiersin.org. This compound has also shown activity against the yeast Candida albicans researchgate.net. Research indicates that this compound is a broad-spectrum bactericidal agent effective against Candida albicans researchgate.net.

Potential Efflux Pump Inhibitory Activity

Efflux pumps are bacterial membrane proteins that transport antibiotics and other compounds out of the cell, contributing significantly to multidrug resistance nih.govnih.gov. Inhibiting these pumps is a strategy to restore or enhance the effectiveness of antibiotics nih.govanr.fr. While some alkaloids have demonstrated efflux pump inhibitory activity worktribe.com, the direct efflux pump inhibitory activity of this compound against specific bacterial efflux pumps is an area of ongoing investigation. Some studies suggest that structural similarities between this compound and other alkaloids might lead to interactions that could affect their activity, potentially involving competition at molecular targets, including those related to efflux mechanisms researchgate.net.

Other Reported Biological Activities

Anti-Alzheimer's Disease Potential

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by progressive cognitive decline mdpi.comencyclopedia.pub. Evodia rutaecarpa, the source of this compound, has been studied for its potential anti-Alzheimer's effects mdpi.comnih.gov. This compound, along with other alkaloids from E. rutaecarpa, has been identified as a compound that may contribute to the plant's reported benefits in improving learning and memory impairments in AD model mice mdpi.com. Studies suggest that E. rutaecarpa and its active compounds, including alkaloids like this compound, may target pathways involved in AD, such as the serotonergic synapse signaling pathway, anti-neuroinflammation, and transcription regulation mdpi.com. This compound is listed among the constituents of Tetradium ruticarpum (syn. Evodia rutaecarpa) that are associated with increasing blood flow in the brain and inhibiting acetylcholinesterase, both relevant to AD encyclopedia.pubencyclopedia.pub.

Acetylcholinesterase-Inhibiting Activities

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function mdpi.comnih.gov. Inhibitors of AChE are a class of drugs used to treat AD symptoms by increasing acetylcholine levels in the brain mdpi.comnih.gov. This compound, as a component of Evodia rutaecarpa, has been reported to exhibit acetylcholinesterase-inhibiting activities encyclopedia.pubencyclopedia.pub. This inhibitory effect on AChE is considered one of the mechanisms by which E. rutaecarpa and its constituents may exert their beneficial effects on cognitive function encyclopedia.pubmdpi.com.

Anti-cardiovascular Disease Effects

Cardiovascular diseases encompass a range of conditions affecting the heart and blood vessels epa.gov. This compound has been investigated for its effects on the cardiovascular system. Studies on isolated rat thoracic aorta have shown that this compound can inhibit contraction induced by high potassium concentrations, suggesting an effect on calcium channels nih.gov. This compound significantly inhibited contractions induced by 60 mM K+ with an IC50 of 9.8 µM nih.gov. It also inhibited contractions induced by external Ca2+ in depolarized muscle at concentrations of 10-100 µM nih.gov. The relaxant effect of this compound was antagonized by Bay K8644, a calcium channel activator nih.gov. Furthermore, this compound at 100 µM significantly inhibited the increase in 45Ca2+ influx induced by 60 mM K+ nih.gov. These findings suggest that this compound may inhibit Ca2+ influx through voltage-dependent calcium channels, contributing to a vasorelaxant effect nih.govmedchemexpress.com.

Pharmacokinetics and Metabolism of Evocarpine

Absorption and Distribution Studies

Pharmacokinetics encompasses the study of how a drug moves through the body, including absorption, distribution, metabolism, and excretion (ADME). drugdiscoverytrends.com Absorption is the initial step where a drug enters the bloodstream from its administration site, while distribution describes its dispersion to various organs and tissues. drugdiscoverytrends.com

Oral Absorption of Evocarpine

Studies in male Wistar rats have investigated the oral absorption of this compound. Investigation of blood samples after oral administration of this compound using high-performance liquid chromatography confirmed that the substance was absorbed without alteration. nih.govjst.go.jpresearchgate.net One study indicates that this compound is absorbed to an extent of approximately 100% when administered orally. nih.govjst.go.jpresearchgate.net

Plasma Clearance and Volume of Distribution in Animal Models

Pharmacokinetic studies in rats following intravenous injection of this compound have provided data on its plasma clearance and volume of distribution. The pharmacokinetics of this compound after intravenous injection in rats was described by a one-compartment model, demonstrating a linear elimination of plasma this compound up to a dosage of 75 mg/kg. nih.govjst.go.jp

Key pharmacokinetic parameters determined in these studies include total plasma clearance (CL) and volume of distribution (Vd). Total plasma clearance for this compound was reported as 60 ml/min·kg. nih.govjst.go.jp The volume of distribution was found to be 3.2 l/kg. nih.govjst.go.jp The half-life (T1/2) of this compound was determined to be 0.6 hours. nih.govjst.go.jp

The volume of distribution is an apparent volume representing the extent to which a drug is distributed into body tissues compared to plasma. mmv.orgmsdvetmanual.com Plasma clearance is a measure of the body's ability to eliminate the drug from the plasma. msdvetmanual.com

Below is a table summarizing the pharmacokinetic parameters of this compound in rats after intravenous administration:

| Parameter | Value | Unit |

| Total Plasma Clearance (CL) | 60 | ml/min·kg |

| Volume of Distribution (Vd) | 3.2 | l/kg |

| Half-life (T1/2) | 0.6 | hours |

Biotransformation and Metabolite Identification

Metabolism, or biotransformation, involves the chemical modification of a drug by enzymes within the body, leading to the formation of metabolites. drugdiscoverytrends.com Metabolite identification is crucial for understanding how a compound is processed and eliminated.

Metabolite Identification using LC-PDA-ESI-MS Analysis

Metabolite identification of this compound has been performed using Liquid Chromatography with Photodiode Array and Electrospray Ionization Mass Spectrometry (LC-PDA-ESI-MS) analysis. researchgate.netchemfaces.comthieme-connect.comresearchgate.net This analytical technique is widely used for the separation and identification of metabolites in complex biological samples. wuxiapptec.compharmainfo.innih.govnih.gov After incubation of this compound with rat liver microsomes (S9 mix), nine metabolites were identified by their characteristic product ions using LC-PDA-ESI-MS analysis. researchgate.netchemfaces.comthieme-connect.comresearchgate.net

Main Biotransformation Reactions (Hydroxylation, Hydration, Dehydrogenation, N-demethylation)

Studies using rat liver microsomes have revealed the main biotransformation reactions involved in the metabolism of this compound. The primary metabolic pathways observed were hydroxylation, hydration, dehydrogenation, and N-demethylation. researchgate.netchemfaces.comthieme-connect.comresearchgate.netchemfaces.cn These reactions represent Phase I metabolic transformations, which typically introduce or expose polar functional groups on the parent compound.

Identification of Specific Metabolites (e.g., 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl)pentanoic acid (EVCA))

One specific metabolite of this compound that has been identified is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl)pentanoic acid, also known as EVCA. nih.govjst.go.jpresearchgate.netcore.ac.uk EVCA has been detected as a metabolite excreted in rat urine after oral administration of methanol (B129727) extract of Evodia fruit, which contains this compound. nih.govjst.go.jpresearchgate.net Studies have demonstrated that this compound and its analogues, dihydrothis compound (B119218) and 1-methyl-2-undecenyl-4(1H)-quinolone, are the original substances leading to the formation of EVCA. nih.govjst.go.jp The metabolic ratio of this compound into EVCA after intravenous injection in rats was reported as 15.4%. nih.govjst.go.jpresearchgate.net

Role of Liver Microsomes (S9 mix) in Metabolism

In vitro studies utilizing rat liver microsomes, specifically the S9 mix fraction, have been instrumental in characterizing the metabolic pathways of this compound. The S9 mix contains both microsomal and cytosolic enzymes, offering a comprehensive system to evaluate both Phase I and Phase II metabolic reactions. fishersci.ca Incubation of this compound with rat liver microsomes (S9 mix) has led to the identification of nine metabolites. wikipedia.orgfluoroprobe.comsmolecule.com

The primary biotransformation reactions observed include hydroxylation, hydration, dehydrogenation, and N-demethylation. wikipedia.orgfluoroprobe.comsmolecule.com These reactions suggest the involvement of various enzyme systems present in the liver, including cytochrome P450 (CYP) enzymes which are abundant in microsomes and are primarily responsible for oxidation and hydroxylation (Phase I metabolism). fishersci.ca Studies comparing incubation times ranging from 1 to 72 hours demonstrated no qualitative differences in the biotransformation profile of this compound, indicating that the main metabolic pathways are active relatively quickly. wikipedia.orgfluoroprobe.comsmolecule.com

Elimination and Excretion Profiles

Pharmacokinetic studies in rats following intravenous administration of this compound have revealed a linear elimination profile up to a dosage of 75 mg/kg, consistent with a one-compartment model. sci-hub.senih.gov Key pharmacokinetic parameters determined after intravenous injection in rats include a total plasma clearance (CL) of 60 ml/min·kg, a volume of distribution (Vd) of 3.2 l/kg, and an elimination half-life (T1/2) of 0.6 hours. sci-hub.senih.gov

A significant metabolite identified in rat urine after oral administration of Evodia fruit extract is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). sci-hub.senih.gov this compound, along with its analogues dihydrothis compound and 1-methyl-2-undecenyl-4(1H)-quinolone, have been identified as the original substances that are metabolized to EVCA. sci-hub.senih.gov The metabolic conversion ratio of this compound to EVCA after intravenous administration was found to be 15.4%. sci-hub.senih.gov

Analysis of blood samples after oral administration of this compound in rats confirmed that the substance is absorbed without undergoing alteration in the blood. sci-hub.senih.gov The absorption ratio of the unaltered compound, calculated by comparing the area under the curve (AUC) after oral and intravenous administration, was reported as 4.7%. sci-hub.senih.gov While one source indicates this compound is absorbed "amount 100%" orally, the 4.7% figure likely reflects the fraction of the unaltered compound reaching systemic circulation. sci-hub.senih.gov

Impact of Metabolism on Biological Activity (e.g., Antimycobacterial Activity)

Metabolism plays a crucial role in modulating the biological activity of this compound. Specifically, the biotransformation of this compound by liver enzymes has been shown to significantly impact its antimycobacterial activity. Pre-incubation of this compound with the S9 mix prior to determining the minimum inhibitory concentration (MIC) against Mycobacterium smegmatis ATCC 14468 resulted in a sixteen-fold increase in the MIC value after just 1 hour of pre-incubation. wikipedia.orgfluoroprobe.comsmolecule.com This substantial increase in MIC indicates a considerable reduction in the antimycobacterial potency of this compound following its metabolism by the S9 mix. wikipedia.orgfluoroprobe.comsmolecule.com Similarly, the crude extract also showed a four-fold increase in MIC under the same pre-incubation conditions. wikipedia.orgfluoroprobe.comsmolecule.com These findings highlight that the metabolic processes occurring in the liver can lead to the formation of less active or inactive metabolites, thereby diminishing the antimycobacterial efficacy of the parent compound, this compound.

| Pharmacokinetic Parameter (Rat, IV Administration) | Value | Unit | Citation |

| Total Plasma Clearance (CL) | 60 | ml/min·kg | sci-hub.senih.gov |

| Volume of Distribution (Vd) | 3.2 | l/kg | sci-hub.senih.gov |

| Elimination Half-life (T1/2) | 0.6 | h | sci-hub.senih.gov |

| Metabolic Ratio to EVCA | 15.4 | % | sci-hub.senih.gov |

| Oral Absorption Ratio (unaltered compound) | 4.7 | % | sci-hub.senih.gov |

| Impact of S9 Mix Metabolism on Antimycobacterial Activity | Pre-incubation Time | MIC Increase Factor (M. smegmatis) | Citation |

| This compound | 1 hour | 16-fold | wikipedia.orgfluoroprobe.comsmolecule.com |

| Crude Extract | 1, 24, 72 hours | 4-fold | wikipedia.orgfluoroprobe.comsmolecule.com |

Mechanisms of Action of Evocarpine at the Molecular and Cellular Level

Calcium Channel Modulation

Evocarpine has been shown to influence calcium homeostasis within cells by modulating the activity of voltage-dependent calcium channels (VDCCs). This interaction is considered a key mechanism underlying some of its observed pharmacological effects, such as vasorelaxation chemfaces.comdntb.gov.ua.

Research indicates that this compound inhibits the influx of Ca²⁺ through VDCCs chemfaces.commedchemexpress.comtargetmol.com. Studies using isolated rat thoracic aorta demonstrated that this compound significantly inhibited contractions induced by high concentrations of K⁺, which typically cause depolarization and opening of VDCCs chemfaces.com. The half-maximal inhibitory concentration (IC₅₀) for this effect was reported as 9.8 µM chemfaces.com. Furthermore, this compound inhibited contractions induced by external Ca²⁺ in depolarized muscle preparations at concentrations ranging from 10 to 100 µM chemfaces.com. The relaxant effect of this compound was found to be antagonized by Bay K8644, a known activator of calcium channels, providing further evidence for its action on these channels chemfaces.com. Direct measurement of calcium influx using ⁴⁵Ca²⁺ demonstrated that 100 µM this compound significantly inhibited the increase in ⁴⁵Ca²⁺ influx induced by 60 mM K⁺ chemfaces.com.

While the research clearly indicates that this compound affects voltage-dependent calcium channels, specific subtypes (e.g., L-, N-, P/Q-, R-, T-type) directly targeted by this compound are not explicitly detailed in the provided search results chemfaces.commedchemexpress.comtargetmol.com. The studies primarily refer to "voltage-dependent calcium channels" in a general context when describing this compound's inhibitory effects on calcium influx chemfaces.commedchemexpress.com. Voltage-gated calcium channels are broadly classified into high-voltage activated (L, N, P/Q, R) and low-voltage activated (T) types, based on their activation properties mdpi.comebi.ac.ukebi.ac.ukwikipedia.orgguidetopharmacology.org. Further research would be required to precisely identify which of these subtypes are preferentially modulated by this compound.

Modulation of Ca²⁺ influx through VDCCs can influence numerous downstream signaling pathways within the cell, as calcium acts as a critical second messenger involved in various cellular processes wikipedia.orgnih.gov. While the broad implications of altered calcium signaling are well-established, specific downstream pathways directly influenced by this compound's modulation of Ca²⁺ influx are not extensively detailed in the provided information. However, one study reported that this compound can induce apoptotic cell death in promyelocytic leukemia HL-60 cells in a dose- and time-dependent manner medchemexpress.com. Another study indicated that cyclic adenosine (B11128) monophosphate (cAMP) inhibits this compound-induced apoptosis in HL-60 cells via the activation of protein kinase A (PKA) medchemexpress.com. This suggests a potential link between this compound's effects, calcium signaling, apoptosis, and the cAMP/PKA pathway in this specific cell line. General downstream effects of VDCC activation include muscle contraction, neurotransmitter and hormone release, and regulation of gene expression wikipedia.orgnih.govfrontiersin.orgresearchgate.net.

Specific Voltage-Dependent Calcium Channel Subtypes Affected

Interactions with Bacterial Targets

This compound demonstrates significant antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis, Helicobacter pylori, and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netresearchgate.netnih.govmdpi.com. Its antibacterial properties are linked to its interactions with essential bacterial molecular machinery.

Quinolone alkaloids, such as this compound, are known to exert their antibacterial effects, in part, by targeting bacterial DNA gyrase and Topoisomerase IV researchgate.netmdpi.comnih.govpatsnap.comnih.gov. These enzymes are crucial type II topoisomerases responsible for managing the topological state of bacterial DNA, which is essential for processes like DNA replication, transcription, and repair patsnap.comnih.gov. Quinolones inhibit these enzymes by stabilizing the transient cleavage complexes formed between the enzyme and DNA, leading to the accumulation of DNA breaks and ultimately bacterial cell death nih.govpatsnap.com.

This compound is identified as a natural quinolone with activity against bacteria researchgate.netnih.govnih.gov. While the provided information confirms that quinolones in general inhibit DNA gyrase and Topoisomerase IV researchgate.netmdpi.comnih.govpatsnap.comnih.gov, and mentions this compound in the context of these targets researchgate.netmdpi.comnih.govresearchgate.net, a specific study directly demonstrating and detailing the inhibition kinetics of purified bacterial DNA gyrase and Topoisomerase IV by this compound itself was not prominently featured in the search results. However, the classification of this compound as a quinolone strongly suggests this as a primary mechanism of its antibacterial action, consistent with the known mechanisms of this class of compounds researchgate.netmdpi.comnih.gov.

This compound has been specifically identified as an inhibitor of the ATP-dependent MurE ligase in Mycobacterium tuberculosis researchgate.netmdpi.comresearchgate.netoup.com. MurE ligase is a crucial enzyme involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall researchgate.netmdpi.comresearchgate.net. Inhibition of this enzyme disrupts the synthesis of the bacterial cell wall, leading to compromised structural integrity and ultimately cell death researchgate.netmdpi.com.

Research on synthetic this compound-related quinolones has provided insights into this mechanism. These compounds were found to inhibit M. tuberculosis MurE ligase activity in the micromolar range oup.comdndi.org.

| Compound Class | Target Enzyme in M. tuberculosis | IC₅₀ Range (µM) | Proposed Binding Site |

| This compound-related quinolones | MurE ligase | 40-200 oup.com | Uracil (B121893) recognition site oup.comdndi.org |

Computational docking studies of these quinolones with the crystal structure of M. tuberculosis MurE suggested that the uracil recognition site within the enzyme is a probable binding site for these inhibitors oup.comdndi.org.

Bacterial efflux pumps are membrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell, contributing significantly to antibiotic resistance nih.govmicrobialcell.comjournalagent.comnih.gov. Modulation of efflux pump activity, particularly inhibition, is a strategy to restore or enhance the efficacy of antibacterial agents microbialcell.comjournalagent.comnih.gov.

While the provided information discusses bacterial efflux pumps and their role in resistance to antibiotics, including quinolones, the direct modulation of specific efflux pumps by this compound is not as clearly established as its other mechanisms of action researchgate.netnih.govmdpi.com. Some studies mention efflux pump inhibition by other alkaloids as a mechanism to overcome resistance researchgate.netmdpi.com. Given this compound's broad-spectrum antibacterial activity researchgate.net, it is plausible that it might interact with efflux systems, either as a substrate, inhibitor, or inducer, but further dedicated research is needed to elucidate the specific nature and significance of any such modulation by this compound itself. The provided search results highlight the importance of efflux pumps in bacterial resistance and the potential of efflux pump inhibitors as adjuvants microbialcell.comjournalagent.comnih.gov.

ATP-dependent MurE Ligase Inhibition

Apoptosis Induction Pathways

This compound has been observed to induce apoptotic cell death in certain cell lines. Specifically, in human leukaemic HL-60 cells, this compound has been shown to trigger apoptosis in a manner that is dependent on both the concentration of the compound and the duration of exposure. sci-hub.semdpi.com

Involvement of Protein Kinase A (PKA) in Apoptosis Regulation

Research indicates a role for Protein Kinase A (PKA) in the regulation of this compound-induced apoptosis. Studies have demonstrated that cyclic adenosine monophosphate (cAMP), a key signaling molecule that activates PKA, can inhibit the apoptosis triggered by this compound in human leukaemic HL-60 cells. sci-hub.se This suggests that the PKA signaling pathway plays a protective role against this compound-mediated cell death in this context, and modulation of PKA activity influences the apoptotic outcome.

Caspase Activation and Mitochondrial Pathway Considerations

Apoptosis is a complex process often involving the activation of a cascade of cysteine proteases known as caspases and the involvement of the mitochondrial pathway. The intrinsic, or mitochondrial, pathway of apoptosis is characterized by the release of pro-apoptotic factors from the mitochondria, leading to the formation of the apoptosome and subsequent activation of initiator caspases (such as caspase-9) and executioner caspases (such as caspase-3, -6, and -7). The extrinsic pathway involves the activation of death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases (such as caspase-8 and -10). While studies on related compounds, such as Evodiamine (B1670323) (also found in Evodia rutaecarpa), have indicated involvement of caspase pathways and modulation of proteins like Bax and Bcl-2 in apoptosis induction, direct detailed mechanisms linking this compound specifically to the activation of caspases or specific events within the mitochondrial pathway have not been extensively detailed in the provided information. However, given that caspase activation and the mitochondrial pathway are central to many forms of apoptosis, further research may clarify this compound's precise interactions with these fundamental cellular death machinery components.

Modulation of Inflammatory Pathways

This compound has been investigated for its potential to modulate inflammatory processes. hznu.edu.cn Inflammation is a complex biological response involving various signaling pathways and the production of numerous mediators.

Impact on Pro-inflammatory Cytokine Expression and Signaling

Research suggests that this compound may exert its anti-inflammatory effects, in part, by influencing the expression and signaling of pro-inflammatory cytokines. hznu.edu.cn Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response, promoting the recruitment and activation of immune cells and contributing to tissue damage. This compound is present in extracts of Evodia rutaecarpa, which have been shown to modulate inflammatory pathways like the JAK-STAT and MAPK signaling cascades, leading to the suppression of inflammatory mediators, cytokines, and chemokines. While the effects of the whole extract are complex and involve multiple compounds, research specifically on this compound suggests its potential role in inhibiting the production of these pro-inflammatory molecules. hznu.edu.cn

Structure Activity Relationship Sar Studies of Evocarpine and Analogues

Influence of Side Chain Length and Saturation on Activity

The aliphatic side chain at the C-2 position of the quinolone core is a significant determinant of evocarpine's activity. Research indicates that the length and saturation of this side chain influence the compound's biological effects. Studies on this compound analogues have shown that compounds with aliphatic side chains of 11 to 13 carbons at the C-2 position exhibit potent inhibitory effects against fast-growing mycobacteria. nih.govresearchgate.net For instance, this compound, which possesses a 13-carbon alkenyl chain, demonstrated better activity against Mycobacterium smegmatis compared to analogues with shorter chains. akjournals.com The presence and position of double bonds within the side chain can also impact activity. nih.govnih.gov One study highlighted that a quinolone alkaloid with a double bond α,β to the quinolone ring showed more pronounced antimycobacterial potency compared to an analogue with the same chain length but a different double bond position. nih.gov The results suggest that the position of the double bond, being part of the conjugated system, may contribute to the enhanced activity. nih.gov Furthermore, the length of the aliphatic side chain and the presence of an olefinic bond at the C-2 side chain have been reported to impact pancreatic lipase (B570770) inhibitory activity. nih.gov

Here is a table summarizing the influence of side chain length on antimycobacterial activity based on available data:

| Compound | Side Chain Length (Carbons) | Activity Against M. smegmatis | Reference |

| This compound | 13 | Potent inhibitory effect | nih.govakjournals.com |

| Analogue with 11-carbon chain | 11 | Potent inhibitory effect | nih.gov |

| Analogue with shorter chain than this compound | <13 | Lower inhibitory effect | akjournals.com |

Modifications to the Quinolone Backbone and Their Effects

Modifications to the quinolone backbone can significantly alter the activity of quinolone alkaloids. While synthetic quinolones often feature specific substituents at positions like C-3 (carboxyl group), C-6 (fluorine), and C-7 (piperazine or similar group) for optimal antibacterial activity, naturally occurring quinolone alkaloids like this compound often lack these features. nih.govmdpi.commsdvetmanual.com this compound is N-methylated, locking it in the keto form. researchgate.net

SAR studies on synthetic quinolones have shown that a carboxyl group at position 3 and an exocyclic oxygen at position 4 are considered essential for binding to DNA gyrase. msdvetmanual.com A fluorine atom at position 6 is often necessary for strong activity in synthetic quinolones, and substitution at C-7 with N-heterocycles can enhance antimicrobial activity, with pyrrolidine (B122466) increasing activity against Gram-positive bacteria and piperazine (B1678402) against Gram-negative bacteria. mdpi.comukessays.com Alkyl groups at the N1 position, such as the cyclopropyl (B3062369) group found in ciprofloxacin, can enhance both Gram-negative and Gram-positive spectra. msdvetmanual.com Alkyl groups at position 2 have been found to be more advantageous for antineoplastic activity compared to aryl groups. mdpi.com

While specific detailed studies on modifications to the this compound quinolone backbone (beyond the natural variations found in analogues) are less extensively documented in the provided results, the broader SAR of the quinolone scaffold highlights the importance of these positions for activity. The inherent structure of this compound, with its C-2 aliphatic chain and N1-methylation, defines its specific interaction profile compared to synthetic fluoroquinolones.

Comparison of this compound with Related Quinolone and Indoloquinazoline Alkaloids

This compound's activity has been compared to that of other quinolone and indoloquinazoline alkaloids found in the same plant sources, such as Evodia rutaecarpa. mdpi.comresearchgate.netnih.govsci-hub.se this compound has demonstrated significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.comresearchgate.netwestminster.ac.uk

Comparisons with indoloquinazoline alkaloids like evodiamine (B1670323) and rutaecarpine (B1680285) have revealed interesting interactions. mdpi.comresearchgate.netsci-hub.se While this compound shows notable antimycobacterial activity, evodiamine and rutaecarpine exhibited weaker inhibition of rapidly growing mycobacteria. researchgate.net More significantly, studies have shown that evodiamine and rutaecarpine can have an antagonistic effect on the antimycobacterial activity of this compound when tested in combination. mdpi.comresearchgate.netmdpi.com This suggests that structural similarities between these alkaloids might lead to competition for the same molecular target involved in this compound's mechanism of action, thereby reducing this compound's effectiveness. mdpi.com

Here is a table comparing the activity of this compound, Evodiamine, and Rutaecarpine against MDR M. tuberculosis based on available data:

| Compound | Activity Against MDR M. tuberculosis | MIC Range (µg/mL) | Reference |

| This compound | Most active | 5 - 20 | mdpi.comresearchgate.net |

| Evodiamine | Weak inhibition (active against H37Rv) | 10 (H37Rv) | researchgate.net |

| Rutaecarpine | Weak inhibition (inactive against H37Rv) | Inactive (H37Rv) | researchgate.net |

This compound has also been compared to other quinoline (B57606) alkaloids. For example, in a brine shrimp toxicity assay, this compound was significantly more potent than the furoquinoline alkaloid dictamnine. nih.gov

Computational Approaches in SAR Analysis

Computational methods, such as molecular docking, are increasingly used in SAR analysis to predict the binding affinity of compounds to target proteins and understand the nature of their interactions at the molecular level. ajol.infoacs.org The GLUE docking module implemented in GRID is one such tool used to calculate interaction energies between compounds. researchgate.netresearchgate.net

In the context of this compound and related alkaloids, computational studies have been employed to investigate potential interactions. For instance, the antagonistic effects observed between this compound and the indoloquinazoline alkaloids evodiamine and rutaecarpine were supported by calculations of interaction energies using the GLUE docking module. researchgate.netresearchgate.net These calculations suggested the possibility of complex formation between these compounds in solution, which could explain the observed attenuation of this compound's antimycobacterial activity. researchgate.netresearchgate.net

Molecular docking studies have also been used to assess the potential of this compound and other phytoconstituents to interact with specific protein targets, such as the beta-2 adrenergic receptor, in the context of tocolytic potential. ajol.info this compound showed a favorable binding energy in this study. ajol.info Computational approaches are valuable for predicting the activity of new analogues and guiding the design of compounds with improved properties. herts.ac.ukresearchgate.net

Future Directions in Evocarpine Research

Advanced Mechanistic Elucidation of Biological Activities

Despite evidence of evocarpine's antibacterial activity, particularly against Mycobacterium tuberculosis and Helicobacter pylori, the precise molecular mechanisms underlying these effects require further in-depth investigation. researchgate.netnih.govnih.gov Future research should aim to identify the specific cellular targets of this compound in various pathogens. This could involve techniques such as target identification using pull-down assays, activity-based protein profiling, and genetic approaches like transposon mutagenesis screens in bacteria. Understanding how this compound interacts with bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis is crucial for developing strategies to enhance its potency and overcome potential resistance mechanisms. nih.gov

Beyond its antibacterial effects, further research is needed to clarify the mechanisms behind other reported activities, such as potential anti-proliferative effects. theses.cz Elucidating the signaling pathways modulated by this compound in target cells, including its influence on cell cycle regulation, apoptosis, and inflammatory responses, will provide a more comprehensive understanding of its biological profile. researchgate.net Techniques like transcriptomics and proteomics could be employed to identify the global changes in gene and protein expression induced by this compound treatment.

Development of Novel this compound Derivatives with Enhanced Efficacy and Selectivity

Structural modification of natural products is a common strategy to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. researchcommons.orgmdpi.commdpi.com Future research should focus on the rational design and synthesis of novel this compound derivatives. This involves identifying key structural features of this compound responsible for its biological activities and modifying them to enhance desired effects while minimizing potential off-target interactions.

Structure-activity relationship (SAR) studies are essential in this process. By synthesizing a library of this compound analogues with variations at different positions of the quinoline (B57606) core or side chain, researchers can systematically evaluate the impact of these modifications on biological activity. researchgate.net Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in predicting the activity of novel derivatives and guiding synthesis efforts. researchcommons.org The goal is to develop derivatives with improved potency against specific targets, reduced toxicity, and better pharmacokinetic properties, such as increased solubility or stability. researchgate.net

Investigation of Synergistic and Antagonistic Interactions with Other Compounds

Natural products are often consumed as complex mixtures in traditional medicine, and their biological effects can be influenced by interactions with other compounds present in the extract or co-administered substances. researchgate.netnih.gov Research has shown that indoloquinazoline alkaloids like evodiamine (B1670323) and rutaecarpine (B1680285) can exhibit antagonistic effects on the antimycobacterial activity of this compound, possibly due to complex formation. researchgate.netnih.gov

Future studies should systematically investigate the potential synergistic and antagonistic interactions of this compound with other compounds, both from its natural source (Evodia rutaecarpa) and with conventional therapeutic agents. This is particularly important if this compound or its derivatives are considered for combination therapy. In vitro studies using checkerboard assays and in vivo studies in relevant animal models can help identify beneficial or detrimental interactions. Understanding these interactions is crucial for optimizing therapeutic outcomes and avoiding potential adverse effects. europa.eubiopharmaservices.comnih.gov

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Studies

The application of omics technologies offers powerful tools for gaining a holistic understanding of the biological effects of this compound. frontlinegenomics.comnih.govcolab.ws Metabolomics can be used to profile the metabolic changes in cells or organisms treated with this compound, providing insights into the metabolic pathways affected. nih.gov Proteomics can identify changes in protein expression levels and post-translational modifications, helping to pinpoint protein targets and affected cellular processes. nih.gov

Future research should integrate these omics approaches to comprehensively characterize the cellular responses to this compound. For example, combining transcriptomics and proteomics data can reveal discrepancies between mRNA levels and protein abundance, suggesting post-transcriptional regulatory mechanisms. frontlinegenomics.com Metabolomics can complement these studies by showing the downstream effects on cellular metabolism. Such integrated omics analyses can provide a systems-level view of this compound's activity, uncovering complex interactions and pathways that might not be evident from studying individual components. frontlinegenomics.comresearchgate.net

Preclinical and Clinical Translation Potential

The ultimate goal of much of the research on this compound is to assess its potential for translation into preclinical and ultimately clinical applications. researchgate.netbiorxiv.orgnih.gov Building upon the mechanistic and SAR studies, future research needs to focus on rigorous preclinical evaluation of this compound and its promising derivatives in relevant disease models. This includes in vivo studies to assess efficacy, pharmacokinetics, and preliminary safety in animal models of bacterial infections or other relevant conditions. biorxiv.orgnih.gov

Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives are critical for predicting their behavior in humans and guiding formulation development. nih.govmdpi.com While this section excludes safety and adverse effects profiles, it is understood that comprehensive toxicological assessments are an integral part of the preclinical translation process. sci-hub.sesci-hub.se Successful preclinical results would pave the way for potential investigational new drug (IND) applications and subsequent clinical trials to evaluate the safety and efficacy of this compound-based therapies in humans. biorxiv.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.